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Compound of Interest

Compound Name: 4-(Methylsulfinyl)butanenitrile

Cat. No.: B1266595

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
4-(Methylsulfinyl)butanenitrile, a nitrile compound containing a sulfinyl group. The following
sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry
(MS) data, along with the experimental protocols for these analytical techniques. This
information is crucial for the identification, characterization, and quality control of this
compound in research and development settings.

Core Spectroscopic Data

The structural elucidation of 4-(Methylsulfinyl)butanenitrile is supported by a combination of
spectroscopic technigues. Each method provides unique insights into the molecular framework
of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a
molecule.

IH NMR Data

The *H NMR spectrum of 4-(Methylsulfinyl)butanenitrile exhibits characteristic signals
corresponding to the different proton environments in the molecule. The protons of the methyl
group attached to the sulfinyl group are typically observed in the range of & 2.7-3.2 ppm.[1]
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13C NMR Data

In the 13C NMR spectrum, the carbon of the sulfinyl group is a key indicator, appearing in the
range of & 45-50 ppm.[1] The nitrile carbon presents a characteristic signal in the range of 115-

120 ppm.
Assignment 1H Chemical Shift (ppm) 13C Chemical Shift (ppm)
-CHs ~2.7-3.2 ~45-50 (Sulfinyl Carbon)
-CH2-S(0)- Data not available Data not available
-CH2-CH2-S(0)- Data not available Data not available
-CH2-CN Data not available Data not available
-C=N - ~115-120

Note: Detailed, fully assigned *H and *C NMR data with specific chemical shifts and coupling
constants for the butanenitrile chain are not readily available in the public domain. The provided
ranges are based on typical values for similar functional groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule through their
characteristic vibrational frequencies.

Vibrational Mode Frequency (cm~1)
Nitrile (C=N) Stretch ~2244
Sulfinyl (S=0) Stretch ~1040

The IR spectrum of 4-(Methylsulfinyl)butanenitrile is distinguished by a sharp, intense
absorption band around 2244 cm~* corresponding to the nitrile (C=N) stretching vibration.[1]
Another significant absorption is observed at approximately 1040 cm~1, which is characteristic
of the sulfinyl (S=0) group's stretching vibration.[1]

Mass Spectrometry (MS)
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Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its
fragments, enabling the determination of its molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry confirms the molecular formula of 4-
(Methylsulfinyl)butanenitrile. The protonated molecule, [M+H]*, has been observed at a
mass-to-charge ratio (m/z) of 132.0525.[1]

lon Calculated m/z Observed m/z

[M+H]* 132.0534 132.0525

Note: Information regarding the detailed fragmentation pattern of 4-
(Methylsulfinyl)butanenitrile is not extensively documented in publicly accessible sources.

Experimental Protocols

The following sections describe generalized experimental methodologies for obtaining the
spectroscopic data presented above. Specific parameters may vary depending on the
instrumentation and experimental setup.

NMR Spectroscopy Protocol

o Sample Preparation: A solution of 4-(Methylsulfinyl)butanenitrile is prepared by dissolving
the compound in a suitable deuterated solvent (e.g., CDCIs, DMSO-de) in an NMR tube. The
concentration is typically in the range of 5-25 mg/mL for *H NMR and 50-100 mg/mL for 13C
NMR.

» Data Acquisition: The NMR spectra are recorded on a high-field NMR spectrometer. For *H
NMR, the spectral width is set to encompass all proton signals, and a sufficient number of
scans are acquired to obtain a good signal-to-noise ratio. For 13C NMR, a proton-decoupled
sequence is typically used to simplify the spectrum.

o Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain
the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to an
internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).
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FT-IR Spectroscopy Protocol

Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates
(e.g., NaCl or KBr). For a solid sample, a KBr pellet can be made by grinding the sample
with KBr powder and pressing the mixture into a translucent disk.

Data Acquisition: The prepared sample is placed in the sample compartment of an FT-IR
spectrometer. A background spectrum of the empty sample holder (or the pure salt
plates/KBr pellet) is recorded first. Then, the sample spectrum is acquired over a typical
range of 4000-400 cm™1,

Data Processing: The sample spectrum is ratioed against the background spectrum to
generate the final transmittance or absorbance spectrum.

Mass Spectrometry Protocol

Sample Introduction and lonization: The sample is introduced into the mass spectrometer,
typically via direct infusion or after separation by chromatography (e.g., GC-MS or LC-MS).
In the ion source, the molecules are ionized. For HRMS, soft ionization techniques such as
electrospray ionization (ESI) are commonly employed to generate the protonated molecule
[M+H]* with minimal fragmentation.

Mass Analysis: The ions are then accelerated into the mass analyzer, where they are
separated based on their mass-to-charge ratio (m/z).

Detection: The separated ions are detected, and a mass spectrum is generated, which plots
the relative abundance of ions as a function of their m/z values.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of

a chemical compound like 4-(Methylsulfinyl)butanenitrile.
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Caption: Workflow for the spectroscopic characterization of 4-(Methylsulfinyl)butanenitrile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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